
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A key aspect of this compound involves its synthesis and characterization. In the context of similar compounds, Maftei et al. (2013) explored the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs, emphasizing the significance of structural analysis and potential antitumor activity. This research highlights the process of synthesizing structurally related compounds and their potential biological activity, which could apply to the compound (Maftei et al., 2013).
Potential Antitumor Activity
The compound's structure suggests potential for antitumor applications. Similar to the work by Maftei et al. (2013), where certain natural product analogs showed significant antitumor activity, this compound could have similar applications due to its structural characteristics. Studies like these often focus on in vitro cell survival and proliferation assays to evaluate antitumor potential (Maftei et al., 2013).
Fluorescence and Spectral Properties
Compounds with similar structures have been studied for their fluorescence and spectral properties. For instance, Rangnekar and Rajadhyaksha (1987) investigated the fluorescent properties of phthalimid-3-yl and -4-yl aminoethylenes and pyrroloquinolines. Such studies are crucial for understanding the optical properties of these compounds, which could be relevant for the compound (Rangnekar & Rajadhyaksha, 1987).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-ethylphenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzoic acid", "4-ethylphenylhydrazine", "ethyl acetoacetate", "thionyl chloride", "sodium hydroxide", "4-methoxybenzylamine", "4-ethylphenyl-1,2,4-oxadiazol-5-amine" ], "Reaction": [ "Synthesis of 4-methoxybenzylamine: 4-methoxybenzaldehyde is reacted with excess ammonia in ethanol to form 4-methoxybenzylamine.", "Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione: 2-aminobenzoic acid is reacted with 4-methoxybenzaldehyde in the presence of acetic anhydride to form 4-methoxy-2-(2-oxo-2,3-dihydro-1H-quinazolin-3-yl)benzoic acid. This intermediate is then cyclized with thionyl chloride to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 4-ethylphenyl-1,2,4-oxadiazol-5-amine: 4-ethylphenylhydrazine is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form 4-ethylphenyl-1,2,4-oxadiazol-5-carboxylic acid. This intermediate is then converted to the amine by reaction with thionyl chloride and subsequent treatment with ammonia.", "Coupling of intermediates: 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is reacted with 4-ethylphenyl-1,2,4-oxadiazol-5-amine in the presence of triethylamine and acetic anhydride to form the final product, 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS RN |
1206995-11-0 |
Product Name |
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.486 |
IUPAC Name |
7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-3-16-4-8-18(9-5-16)23-28-24(34-29-23)19-10-13-21-22(14-19)27-26(32)30(25(21)31)15-17-6-11-20(33-2)12-7-17/h4-14H,3,15H2,1-2H3,(H,27,32) |
InChI Key |
ZIASJZKNWIRXSE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2709891.png)

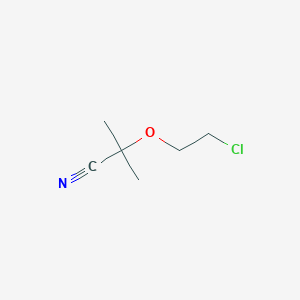
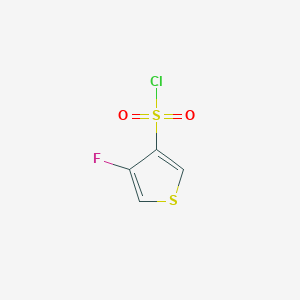
![5-Isobutyramido-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2709897.png)
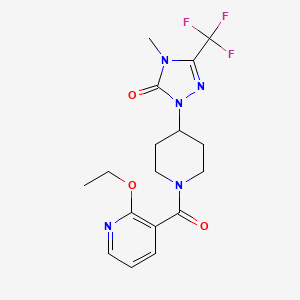

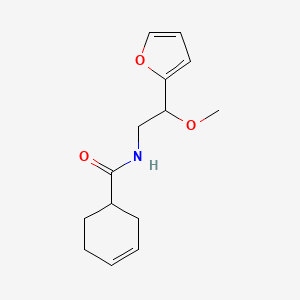

![N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2709904.png)
amine](/img/structure/B2709906.png)

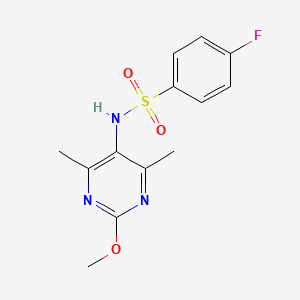
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709912.png)